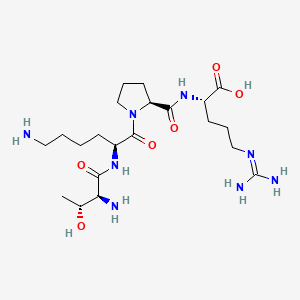
TUFTSIN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TUFTSIN is a synthetic polymer derived from this compound, a natural immunomodulatory tetrapeptide composed of threonine, lysine, proline, and arginine. This compound is located in the Fc-domain of the heavy chain of immunoglobulin G and plays a crucial role in stimulating phagocytosis and enhancing the immune response . This compound retains the biological activity of this compound and is used to enhance immune functions and as a carrier in immunization studies .
Preparation Methods
TUFTSIN is synthesized by polymerizing this compound or its analogs. The synthetic route involves the use of solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled step-by-step on a solid support. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds . Industrial production methods may involve large-scale SPPS or solution-phase synthesis, followed by purification techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product .
Chemical Reactions Analysis
TUFTSIN undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which can stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions. The major products formed from these reactions depend on the specific modifications made to the polythis compound molecule .
Scientific Research Applications
TUFTSIN has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and polymerization techniques.
Medicine: Used as a carrier in vaccine development to improve immune responses against various pathogens.
Mechanism of Action
TUFTSIN exerts its effects by enhancing the activity of macrophages and other phagocytic cells. It binds to specific receptors on the surface of these cells, leading to the activation of signaling pathways that promote phagocytosis and the production of reactive oxygen species . The molecular targets involved include the Fc receptors on macrophages and other immune cells .
Comparison with Similar Compounds
TUFTSIN is unique compared to other similar compounds due to its ability to retain the biological activity of this compound while providing additional stability and functionality as a polymer. Similar compounds include:
This compound: The natural tetrapeptide from which polythis compound is derived.
Poly-L-lysine: Another synthetic polymer used in biomedical applications, but it does not have the same immunomodulatory properties as polythis compound.
Polyarginine: A polymer of arginine residues with antimicrobial properties, but it does not enhance phagocytosis like polythis compound.
This compound’s unique combination of stability, immunomodulatory activity, and versatility makes it a valuable compound in various scientific and medical applications.
Properties
CAS No. |
112592-90-2 |
|---|---|
Molecular Formula |
C21H40N8O6 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C21H40N8O6/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)/t12-,13?,14+,15+,16+/m1/s1 |
InChI Key |
IESDGNYHXIOKRW-NNFXCFJSSA-N |
SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NC(CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




